Atriopeptin III

説明

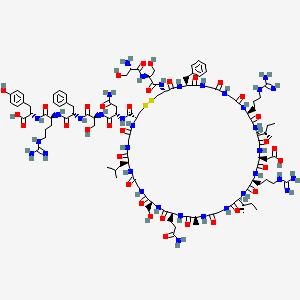

Atriopeptin III is a 24-amino acid peptide hormone primarily synthesized in the atria of mammalian hearts. It is part of the atrial natriuretic peptide family, which plays a crucial role in regulating blood volume and blood pressure by promoting natriuresis (sodium excretion) and diuresis (water excretion). This compound is known for its potent vasodilatory, natriuretic, and diuretic effects, making it a significant compound in cardiovascular physiology .

準備方法

Synthetic Routes and Reaction Conditions: Atriopeptin III can be synthesized using solid-phase peptide synthesis, a method that involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The synthesis process includes the following steps:

Coupling: Each amino acid is coupled to the resin-bound peptide chain using activating agents such as carbodiimides.

Deprotection: The temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.

Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis, followed by purification and characterization using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to ensure the correct sequence and structure of the peptide .

化学反応の分析

Structural Transitions in Aqueous and Lipid Environments

Infrared spectroscopy reveals AP III undergoes conformational changes depending on its environment:

-

Aqueous solution : Exists as a random coil structure (1645 cm⁻¹ amide I band) in monomeric form .

-

Lipid binding : Adopts a β-sheet-dominated structure (1618 cm⁻¹ and 1637 cm⁻¹ bands) when interacting with dimyristoyl phosphatidylglycerol bilayers .

-

Self-association : Forms β-sheets (1626 cm⁻¹ band) upon aggregation, with subtle structural differences compared to lipid-bound states .

Table 1: Amide I Band Assignments for Atriopeptin III

| Condition | Band Position (cm⁻¹) | Secondary Structure | Fractional Area |

|---|---|---|---|

| Monomeric (aqueous) | 1645 | Random coil | 100% |

| Lipid-bound | 1618, 1637 | β-sheet | 68% |

| Self-associated | 1626 | β-sheet | 64% |

These transitions suggest membrane binding facilitates structural ordering, potentially critical for receptor activation .

Cyclic GMP-Mediated Signaling in Cardiac Tissue

AP III induces early relaxation in papillary muscles through cGMP pathways:

科学的研究の応用

Renal Function and Diuresis

AP III is recognized for its potent natriuretic and diuretic properties. Research indicates that AP III infusion significantly enhances urinary sodium excretion and increases glomerular filtration rate (GFR). In studies involving rats with chronic renal failure, AP III administration resulted in:

- Increased Urinary Volume : A 4.4-fold increase in urine output was observed during AP III infusion.

- Enhanced Sodium Excretion : Sodium excretion increased by 9 to 12-fold, demonstrating AP III's effectiveness as a diuretic agent .

- Blood Pressure Reduction : Systemic blood pressure fell by approximately 20% during infusion, indicating its potential as a hypotensive agent .

Cardiovascular Effects

AP III acts as a vasodilator, contributing to the regulation of blood pressure and fluid balance. It influences various cardiovascular parameters by:

- Reducing Vascular Resistance : AP III infusion leads to decreased vascular resistance, which can alleviate hypertension.

- Modulating Hormonal Responses : It lowers elevated levels of arginine-vasopressin in dehydrated or hemorrhaged models, suggesting a role in fluid homeostasis .

Clinical Applications in Heart Failure

Given its natriuretic and vasodilatory effects, AP III has been explored for therapeutic use in heart failure:

- Volume Overload Management : AP III may help manage volume overload conditions commonly seen in heart failure patients by promoting diuresis and reducing blood pressure .

- Potential for Combination Therapies : Studies suggest that combining AP III with other pharmacological agents could enhance renal outcomes in acute renal failure settings .

Mechanistic Insights

The mechanisms through which AP III exerts its effects are complex and involve interactions with various receptors and signaling pathways:

- Cyclic GMP Pathway Activation : AP III is believed to act through cyclic guanosine monophosphate (cGMP) pathways to mediate its vasodilatory effects .

- Impact on Renal Receptors : Research indicates that the majority of renal receptors for atrial natriuretic peptides may be biologically silent, suggesting that understanding these receptors' roles could lead to novel therapeutic strategies .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Renal Function | Increased GFR, urinary volume (4.4-fold), sodium excretion (9-12-fold) |

| Blood Pressure Regulation | Significant reduction in systemic blood pressure (20%) |

| Heart Failure Management | Potential for managing volume overload and enhancing diuresis |

| Mechanisms of Action | Involvement of cGMP pathways and receptor interactions |

Case Studies

Several case studies have documented the clinical applications of AP III:

- A study on chronic renal failure models demonstrated that AP III effectively reduced blood pressure while enhancing renal function metrics.

- Clinical trials assessing the safety and efficacy of synthetic AP III formulations in heart failure patients have shown promising results regarding fluid management and overall cardiovascular health.

作用機序

Atriopeptin III exerts its effects by binding to specific receptors on target cells, primarily the guanylate cyclase-A (GC-A) receptor. This binding activates the receptor, leading to the production of cyclic guanosine monophosphate (cGMP). The increase in cGMP levels results in vasodilation, natriuresis, and diuresis by:

Vasodilation: Relaxing vascular smooth muscle cells, reducing blood pressure

Natriuresis and Diuresis: Inhibiting sodium reabsorption in the kidneys, promoting the excretion of sodium and water

類似化合物との比較

Atriopeptin III is part of the atrial natriuretic peptide family, which includes other similar compounds such as:

Atrial Natriuretic Peptide (ANP): A 28-amino acid peptide with similar natriuretic and vasodilatory effects.

Brain Natriuretic Peptide (BNP): A 32-amino acid peptide primarily produced in the ventricles, with a longer half-life and similar physiological effects.

C-type Natriuretic Peptide (CNP): A 22-amino acid peptide with more localized effects, primarily involved in bone growth and vascular homeostasis.

Uniqueness of this compound: this compound is unique due to its specific amino acid sequence and its potent effects on natriuresis and diuresis. It is particularly effective in conditions of volume overload and hypertension, making it a valuable compound for therapeutic research .

生物活性

Atriopeptin III (AP III) is a 24-amino acid peptide derived from the atria of mammals, recognized for its significant biological activities, particularly in cardiovascular and renal physiology. This article delves into the various aspects of AP III's biological activity, including its mechanisms of action, effects on renal function, and therapeutic potential.

Overview of this compound

AP III is part of the atrial natriuretic peptide (ANP) family, which plays crucial roles in regulating blood pressure, fluid balance, and electrolyte homeostasis. It is primarily synthesized in the heart's atria and released in response to atrial stretch due to increased blood volume.

AP III exerts its biological effects through several mechanisms:

- Vasodilation : AP III promotes vasodilation by relaxing vascular smooth muscle cells. This effect reduces systemic vascular resistance and lowers blood pressure.

- Natriuresis and Diuresis : The peptide enhances sodium excretion (natriuresis) and urine production (diuresis) by acting on the kidneys, particularly influencing glomerular filtration rate (GFR) and renal blood flow.

- Inhibition of Renin Release : AP III has been shown to inhibit renin release from the kidneys, contributing to its hypotensive effects .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of AP III:

Case Studies

- Chronic Renal Failure : In a study involving rats with chronic renal failure, AP III infusion led to significant improvements in renal function. The infusion not only decreased blood pressure but also increased urine output significantly—by approximately 4.4-fold—and enhanced sodium excretion by 9 to 12-fold during the infusion period .

- Cardiac Function : Research has demonstrated that AP III can improve cardiac performance by inducing early relaxation of isolated mammalian hearts. This effect was observed at low concentrations, suggesting potential therapeutic applications for heart failure management .

Research Findings

Recent studies have expanded our understanding of AP III's biological activity:

- Potency Comparison : A study comparing synthetic and linear forms of AP III found that while both had similar primary structures, only the cyclic form exhibited significant bioactivity. The linear peptide showed limited effectiveness due to its inability to maintain structural integrity necessary for receptor binding .

- Longer Half-Life Analogs : Modified analogs of AP III have been developed that retain potency while exhibiting longer half-lives in vivo, which may enhance their therapeutic utility .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C107H165N35O34S2/c1-8-53(5)84-102(173)124-43-79(151)125-55(7)86(157)129-64(30-31-76(109)148)92(163)138-71(47-144)90(161)123-44-81(153)127-65(35-52(3)4)88(159)122-45-82(154)128-74(100(171)134-68(39-77(110)149)96(167)139-73(49-146)98(169)133-67(37-57-21-14-11-15-22-57)95(166)130-62(24-17-33-118-106(113)114)91(162)136-70(104(175)176)38-58-26-28-59(147)29-27-58)50-177-178-51-75(140-99(170)72(48-145)137-87(158)60(108)46-143)101(172)132-66(36-56-19-12-10-13-20-56)89(160)121-41-78(150)120-42-80(152)126-61(23-16-32-117-105(111)112)93(164)142-85(54(6)9-2)103(174)135-69(40-83(155)156)97(168)131-63(94(165)141-84)25-18-34-119-107(115)116/h10-15,19-22,26-29,52-55,60-75,84-85,143-147H,8-9,16-18,23-25,30-51,108H2,1-7H3,(H2,109,148)(H2,110,149)(H,120,150)(H,121,160)(H,122,159)(H,123,161)(H,124,173)(H,125,151)(H,126,152)(H,127,153)(H,128,154)(H,129,157)(H,130,166)(H,131,168)(H,132,172)(H,133,169)(H,134,171)(H,135,174)(H,136,162)(H,137,158)(H,138,163)(H,139,167)(H,140,170)(H,141,165)(H,142,164)(H,155,156)(H,175,176)(H4,111,112,117)(H4,113,114,118)(H4,115,116,119)/t53-,54-,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,84-,85-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCBRUDZNRVKGK-GWLSAQFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C107H165N35O34S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2549.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90817-13-3, 97793-28-7 | |

| Record name | Atrial natriuretic factor prohormone (103-126) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090817133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atrial natriuretic factor prohormone (103-126) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097793287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。